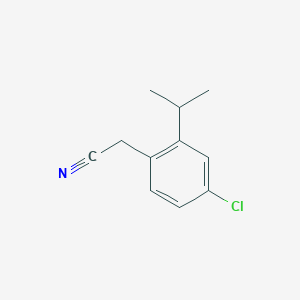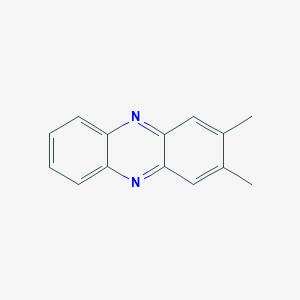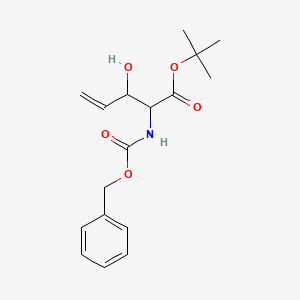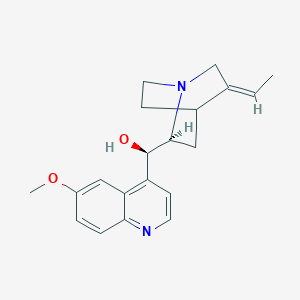
Isoquinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinine, also known as isoquinoline, is a heterocyclic aromatic organic compound. It is structurally similar to quinoline, with a benzene ring fused to a pyridine ring. The nitrogen atom’s position differentiates isoquinoline from quinoline. Isoquinoline is a colorless liquid at room temperature with a strong, somewhat unpleasant odor. It is classified as a weak base, comparable to pyridine and quinoline .
Preparation Methods
Isoquinoline can be synthesized through several methods:
Pomeranz-Fritsch Reaction: This classic method involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis.
Bischler-Napieralski Reaction: In this method, beta-phenylethylamine is cyclized to isoquinoline under acid catalysis.
Pictet-Spengler Reaction: This method uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone.
Schlittler-Müller Modification: This modification of the Pomeranz-Fritsch reaction is a more efficient process, offering higher yields.
Chemical Reactions Analysis
Isoquinoline undergoes various chemical reactions:
Oxidation: Isoquinoline can be oxidized to form isoquinoline N-oxide.
Reduction: It can be reduced to form tetrahydroisoquinoline.
Substitution: Isoquinoline can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common reagents and conditions used in these reactions include strong acids like sulfuric acid for nitration and sulfonation, and hydrogen gas with a catalyst for reduction. Major products formed from these reactions include isoquinoline N-oxide, tetrahydroisoquinoline, and various substituted isoquinolines .
Scientific Research Applications
Isoquinoline has a myriad of uses in various fields:
Mechanism of Action
Isoquinoline exerts its effects through various mechanisms:
Molecular Targets: Isoquinoline and its derivatives interact with various biological targets, including enzymes and receptors.
Pathways Involved: Isoquinoline derivatives can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP, which have various physiological effects.
Comparison with Similar Compounds
Isoquinoline is similar to quinoline, with both being benzopyridines. the position of the nitrogen atom in the ring differentiates them. Other similar compounds include:
Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.
Angustureine: Another alkaloid with a similar structure and biological activity.
Bisbenzylisoquinolinium Compounds: Compounds with two isoquinoline structures linked by a carbon chain.
Isoquinoline’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(R)-[(2S,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,14,19-20,23H,7,9-10,12H2,1-2H3/b13-3+/t14?,19-,20+/m0/s1 |
InChI Key |
DTEXULLZKFAGHZ-FOFNQSGBSA-N |
Isomeric SMILES |
C/C=C/1\CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
Canonical SMILES |
CC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


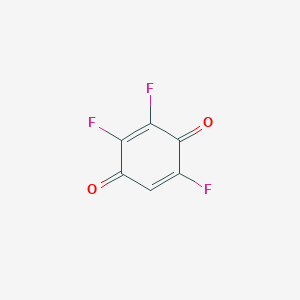

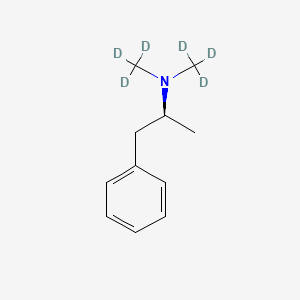
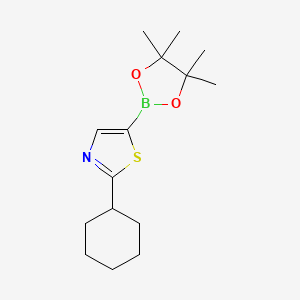
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
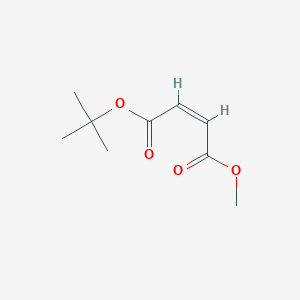
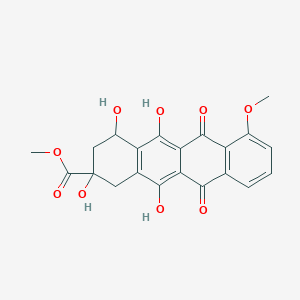
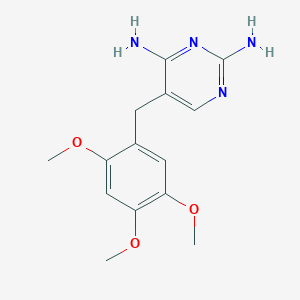
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
